molecular formula C7H8N2O2 B1456892 5,6-Dimethylpyrimidine-4-carboxylic acid CAS No. 933745-98-3

5,6-Dimethylpyrimidine-4-carboxylic acid

Cat. No. B1456892
M. Wt: 152.15 g/mol
InChI Key: PXOZIDJACWTSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is not intended for human or veterinary use and is used for research purposes .


Molecular Structure Analysis

The InChI code for 5,6-Dimethylpyrimidine-4-carboxylic acid is 1S/C7H8N2O2/c1-4-5(2)8-3-9-6(4)7(10)11/h3H,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5,6-Dimethylpyrimidine-4-carboxylic acid is a powder that is stored at room temperature . Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .

Scientific Research Applications

Crystallography and Material Science

  • Cocrystal Design : The design of cocrystals involving dimethylpyrimidine derivatives with carboxylic acids has been explored, revealing intricate hydrogen bonding patterns and potential for creating novel solid forms with desirable physical properties. For example, cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids show diverse hydrogen bonding leading to different supramolecular architectures, which are crucial for understanding material properties and drug formulation processes (Rajam et al., 2018).

  • Molecular Adducts : Investigations into itaconic acid and 2-amino-4,6-dimethylpyrimidine molecular adducts through quantum chemical calculations and physicochemical characterizations have provided insights into their optical properties and stability, which are significant for the development of new materials with specific electronic and optical functionalities (Muthuraja et al., 2019).

Pharmaceutical and Biomedical Applications

  • Antimicrobial Activities : Novel pyrimidine derivatives, including those synthesized from dimethylpyrimidine, have been evaluated for their antimicrobial properties. For instance, new tetrahydropyrimidine derivatives exhibit promising results against various bacterial strains, indicating potential applications in developing new antibacterial agents (Kheder et al., 2011).

  • Synthetic Pathways : Efficient synthetic routes have been developed for creating dimethylpyrimidine derivatives, which are valuable for further pharmaceutical applications. These synthetic strategies enable the production of compounds with potential biological activities, such as antibacterial and antifungal properties (Asadian et al., 2018).

Safety And Hazards

The safety information for 5,6-Dimethylpyrimidine-4-carboxylic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5,6-dimethylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-5(2)8-3-9-6(4)7(10)11/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOZIDJACWTSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylpyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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